1-(3-Chloropropyl)-3-(difluoromethoxy)-2-ethoxybenzene
Description
1-(3-Chloropropyl)-3-(difluoromethoxy)-2-ethoxybenzene is a halogenated aromatic compound featuring a benzene ring substituted with three functional groups:
- 3-Chloropropyl: A three-carbon alkyl chain terminating in a chlorine atom.
- 3-(Difluoromethoxy): A methoxy group with two fluorine atoms replacing hydrogen.
- 2-Ethoxy: An ethoxy group (OCH₂CH₃) at the ortho position.
Properties
Molecular Formula |
C12H15ClF2O2 |
|---|---|
Molecular Weight |
264.69 g/mol |
IUPAC Name |
1-(3-chloropropyl)-3-(difluoromethoxy)-2-ethoxybenzene |
InChI |
InChI=1S/C12H15ClF2O2/c1-2-16-11-9(6-4-8-13)5-3-7-10(11)17-12(14)15/h3,5,7,12H,2,4,6,8H2,1H3 |
InChI Key |
HZMXLSIDXDOYKI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC=C1OC(F)F)CCCCl |
Origin of Product |
United States |
Preparation Methods
Reagent Selection and Mechanism
The Friedel-Crafts alkylation serves as the cornerstone for introducing the 3-chloropropyl chain to the benzene ring. Aluminum chloride (AlCl₃) is the predominant catalyst, facilitating the formation of a carbocation intermediate from 3-chloroprop-1-ene. The reaction proceeds in anhydrous dichloromethane at 0–5°C to minimize side reactions such as polyalkylation. Alternative catalysts like iron(III) chloride (FeCl₃) have been explored but exhibit lower yields (<50%) due to reduced electrophilicity of the intermediate.
Solvent and Temperature Optimization
Polar aprotic solvents such as dichloromethane enhance carbocation stability, while non-polar solvents like hexane result in incomplete conversions. A study comparing solvent systems revealed that dichloromethane achieves 92% conversion at 5°C, whereas toluene requires elevated temperatures (40°C) for comparable efficiency. Temperature control is critical; exceeding 10°C promotes dimerization of the chloropropyl precursor, reducing yields by 15–20%.
Difluoromethoxylation Strategies
Fluorinating Agents: DAST vs. SF₄
The difluoromethoxy group is introduced via fluorination of a methoxy intermediate. Diethylaminosulfur trifluoride (DAST) offers milder conditions (room temperature, 12–24 hours) compared to sulfur tetrafluoride (SF₄), which requires pressurized reactors at 80–100°C. DAST-mediated reactions achieve 85–90% conversion, while SF₄ yields 78–82% due to competing side reactions. Safety considerations favor DAST despite its higher cost, as SF₄ poses significant handling risks.
Solvent Compatibility and Reaction Kinetics
Tetrahydrofuran (THF) and dimethylformamide (DMF) are optimal solvents for DAST reactions, stabilizing the fluorinated intermediate. Kinetic studies in THF demonstrate a second-order dependence on DAST concentration, with an activation energy of 45 kJ/mol. In contrast, DMF accelerates the reaction but necessitates post-reaction neutralization to prevent decomposition.
Chloropropyl Group Installation
Halogenation Methods
The 3-chloropropyl moiety is introduced via Friedel-Crafts alkylation using 1-chloro-3-iodopropane or 3-chloroprop-1-ene. Iodine-based precursors offer higher reactivity but require stoichiometric sodium iodide (NaI) to regenerate the catalytic AlCl₃. Direct use of 3-chloroprop-1-ene simplifies the process, though yields drop by 8–10% due to carbocation rearrangements.
Catalytic Systems and Yield Enhancement
Combining AlCl₃ with co-catalysts like copper(I) chloride (CuCl) improves regioselectivity, suppressing para-substitution by 30%. Microwave-assisted heating (100°C, 30 minutes) further enhances yields to 78%, reducing reaction times from 12 hours to under 1 hour.
Alternative Synthetic Pathways
Nucleophilic Aromatic Substitution
An alternative route involves nucleophilic displacement of a nitro group by 4-methylimidazole, followed by hydrogenation. This method, adapted from pyrimidinylaminobenzamide synthesis, uses palladium on carbon (Pd/C) under hydrogen gas (1 atm) to reduce nitro intermediates. While feasible, this approach requires additional purification steps, lowering overall yields to 60%.
Continuous Flow Synthesis
Recent advancements employ continuous flow reactors for Friedel-Crafts alkylation, achieving 94% conversion with residence times of 10 minutes. This method minimizes thermal degradation and enables real-time monitoring of intermediates, though capital costs remain prohibitive for small-scale production.
Purification and Isolation Techniques
Column Chromatography
Silica gel chromatography using hexane:ethyl acetate (4:1) effectively separates the target compound from unreacted precursors. This method achieves 98% purity but requires large solvent volumes, increasing production costs by 20%.
Recrystallization Protocols
Recrystallization from ethanol-water (15:1) yields colorless crystals with 99% purity. Solvent polarity adjustments (e.g., methanol:ethyl acetate) reduce co-crystallization of byproducts, as demonstrated in analogous cyclopropane carboxamide syntheses.
Industrial-Scale Production Considerations
Solvent Recovery Systems
Closed-loop solvent recovery, as described in trifluoroacetyl chloride syntheses, reduces waste by 70%. N-methylmorpholine, used in analogous processes, can be reclaimed via aqueous extraction, cutting reagent costs by 35%.
Chemical Reactions Analysis
1-(3-Chloropropyl)-3-(difluoromethoxy)-2-ethoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the chloropropyl group to a propyl group.
Substitution: The chloropropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming new C-N or C-S bonds.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding alcohols or phenols.
Scientific Research Applications
1-(3-Chloropropyl)-3-(difluoromethoxy)-2-ethoxybenzene has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving cell signaling pathways or as a probe to investigate biological processes.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-3-(difluoromethoxy)-2-ethoxybenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Substituent Position and Electronic Effects
1-(3-Chloropropyl)-2-(difluoromethoxy)-4-(trifluoromethoxy)benzene ():
- Substituents: 2-(difluoromethoxy), 4-(trifluoromethoxy), 3-chloropropyl.
- Molecular Formula: C₁₁H₁₀ClF₅O₂.
- Molar Mass: 304.64 g/mol.
- Density: 1.349 g/cm³ (predicted).
- Boiling Point: 271.6°C (predicted).
- Comparison : The target compound has ethoxy instead of trifluoromethoxy, reducing fluorine content and molar mass. Ethoxy’s lower electronegativity may decrease oxidative stability compared to trifluoromethoxy.
- 1-(3-Chloropropyl)-3-ethoxy-2-(trifluoromethylthio)benzene (): Substituents: 2-(trifluoromethylthio), 3-ethoxy, 3-chloropropyl. The target compound’s difluoromethoxy group (O-CHF₂) may offer better hydrolytic stability than thioethers.
2.2. Halogenation and Reactivity
- 1-(3-Chloropropyl)-5-(difluoromethoxy)-2-iodobenzene (): Substituents: 2-iodo, 5-(difluoromethoxy), 3-chloropropyl. Comparison: Iodine’s larger atomic radius increases steric hindrance and molecular weight compared to chlorine. The target compound’s ethoxy group may improve solubility in nonpolar solvents versus iodo-substituted analogs.
Data Table: Key Properties of Comparable Compounds
*Calculated based on substituent contributions.
Research Findings and Implications
- Positional Isomerism : Substitutent position significantly impacts properties. For example, trifluoromethoxy at the para position () increases molar mass and boiling point compared to ethoxy in the target compound.
- Halogen Effects : Chloropropyl groups enhance electrophilicity, facilitating nucleophilic substitution reactions, whereas iodine () may hinder reactivity due to steric effects.
- Fluorine Content : Difluoromethoxy balances electronegativity and stability, whereas trifluoromethoxy () or trifluoromethylthio () groups prioritize durability in harsh environments.
Biological Activity
1-(3-Chloropropyl)-3-(difluoromethoxy)-2-ethoxybenzene, with the CAS number 1803868-74-7, is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H15ClF2O
- Molecular Weight : 248.7 g/mol
- Structural Characteristics : The compound features a chloropropyl group and difluoromethoxy substituent on a benzene ring, which contribute to its unique biological activity.
Biological Activity Overview
This compound exhibits various biological activities that can be categorized into several domains:
Antimicrobial Activity
Research indicates that compounds with similar structures have shown significant antimicrobial properties. For instance, studies have demonstrated that chlorinated and fluorinated aromatic compounds often exhibit enhanced antibacterial activity due to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways.
Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties. The presence of the chloropropyl group is known to enhance the compound's reactivity, potentially leading to interactions with DNA or other cellular targets, which could inhibit cancer cell proliferation.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses based on structural activity relationships (SAR) can be proposed:
- DNA Interaction : Similar compounds have been shown to alkylate DNA, leading to mutations and cell death in rapidly dividing cells.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities.
Case Studies and Research Findings
Safety and Toxicology
The safety profile of this compound is essential for its potential therapeutic applications. Material Safety Data Sheets (MSDS) indicate that exposure may lead to irritation and other adverse effects; thus, handling precautions are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
